

Spectroscopic Profile of 2,3-Difluorobenzotrifluoride: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2,3-Difluorobenzotrifluoride**

Cat. No.: **B1586452**

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Introduction

2,3-Difluorobenzotrifluoride, with the chemical formula $C_7H_3F_5$ and CAS number 64248-59-5, is a significant fluorinated aromatic compound. Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unequivocal evidence of molecular structure and purity. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,3-Difluorobenzotrifluoride**. In the absence of a complete, publicly available dataset for this specific isomer, we will leverage established spectroscopic principles and comparative data from its close structural analog, 3,4-Difluorobenzotrifluoride, to provide a detailed and predictive analysis. This approach underscores the power of spectroscopic interpretation in modern chemical research and development.

Molecular Structure and Properties

- Chemical Name: 1,2-Difluoro-3-(trifluoromethyl)benzene
- Synonyms: **2,3-Difluorobenzotrifluoride**
- CAS Number: 64248-59-5
- Molecular Formula: $C_7H_3F_5$

- Molecular Weight: 182.09 g/mol
- Appearance: Colorless liquid[1]
- Boiling Point: 107-109 °C[1]
- Density: 1.39 g/cm³[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of **2,3-Difluorobenzotrifluoride**. The presence of five fluorine atoms leads to complex but informative spectra, particularly in ¹⁹F and ¹³C NMR, due to heteronuclear and homonuclear couplings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons, each split by neighboring protons and fluorine atoms. The chemical shifts and coupling constants can be predicted based on the electronic effects of the fluorine and trifluoromethyl substituents.

Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (J) in Hz	Assignment
~ 7.2 - 7.4	Multiplet	H-4	
~ 7.4 - 7.6	Multiplet	H-5	
~ 7.1 - 7.3	Multiplet	H-6	

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven signals, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Predicted Chemical Shift (ppm)	Assignment
~ 150 - 155 (dd)	C-2 (C-F)
~ 145 - 150 (dd)	C-3 (C-F)
~ 120 - 125 (q)	C-CF ₃
~ 125 - 130	Aromatic CH
~ 120 - 125	Aromatic CH
~ 115 - 120	Aromatic CH
~ 130 - 135	C-1 (C-CF ₃)

The carbon of the CF₃ group is expected to show a quartet with a ¹JCF coupling constant of approximately 272 Hz.[2]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local electronic environment.[3] We anticipate three signals: one for the CF₃ group and two for the aromatic fluorine atoms. The chemical shifts are referenced to CFCl₃.

Predicted Chemical Shift (ppm)	Multiplicity	Assignment
~ -60 to -65	Singlet	-CF ₃
~ -135 to -145	Multiplet	F-2
~ -140 to -150	Multiplet	F-3

For comparison, the ¹⁹F NMR spectrum of the isomeric 3,4-Difluorobenzotrifluoride shows signals for the aromatic fluorines and the trifluoromethyl group.[4]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: A sample of **2,3-Difluorobenzotrifluoride** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.

- Data Acquisition: ^1H , ^{13}C , and ^{19}F NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane for ^1H and ^{13}C NMR, and CFCl_3 for ^{19}F NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The spectrum of **2,3-Difluorobenzotrifluoride** will be characterized by strong C-F stretching vibrations and absorptions typical of a substituted benzene ring.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Weak-Medium	Aromatic C-H stretch
1620 - 1580	Medium	Aromatic C=C stretch
1520 - 1470	Medium	Aromatic C=C stretch
1350 - 1100	Strong	C-F stretch (CF ₃ and Ar-F)
900 - 675	Strong	Aromatic C-H out-of-plane bend

The IR spectrum of the parent molecule, benzotrifluoride, shows strong C-F stretching bands in the 1350-1100 cm⁻¹ region, which is consistent with the predictions for the difluoro-substituted derivative.[5]

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a liquid sample like **2,3-Difluorobenzotrifluoride**, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

- Molecular Ion (M^+): The mass spectrum is expected to show a strong molecular ion peak at $m/z = 182$, corresponding to the molecular weight of **2,3-Difluorobenzotrifluoride**.
- Key Fragmentation: A prominent fragment is expected at $m/z = 163$, resulting from the loss of a fluorine atom ($[M-F]^+$). Another significant fragment would be at $m/z = 113$, corresponding to the loss of the CF_3 group ($[M-CF_3]^+$). The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of fluorine and the trifluoromethyl radical.^[6]

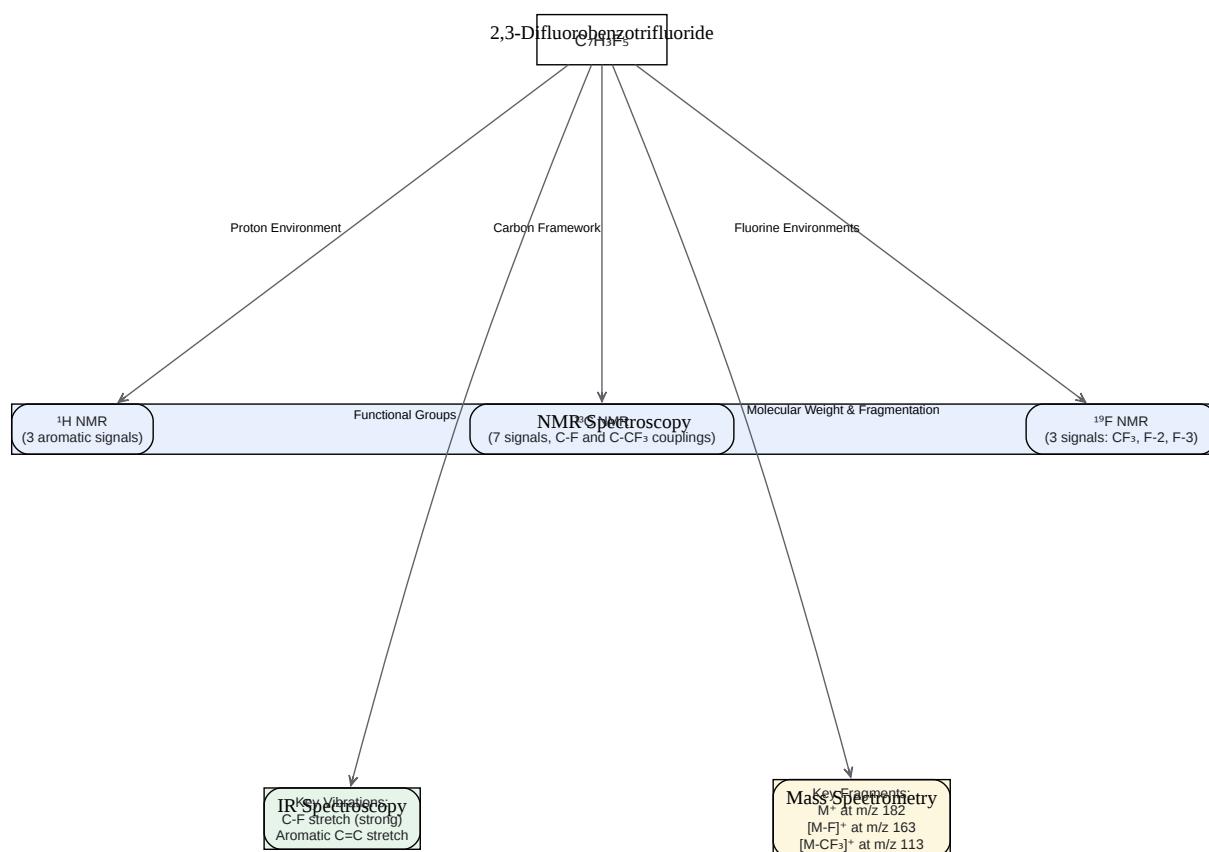
For comparison, the GC-MS data for the isomeric 3,4-Difluorobenzotrifluoride shows a molecular ion peak at m/z 182 and a significant fragment at m/z 163.^[4]

Experimental Protocol for Mass Spectrometry

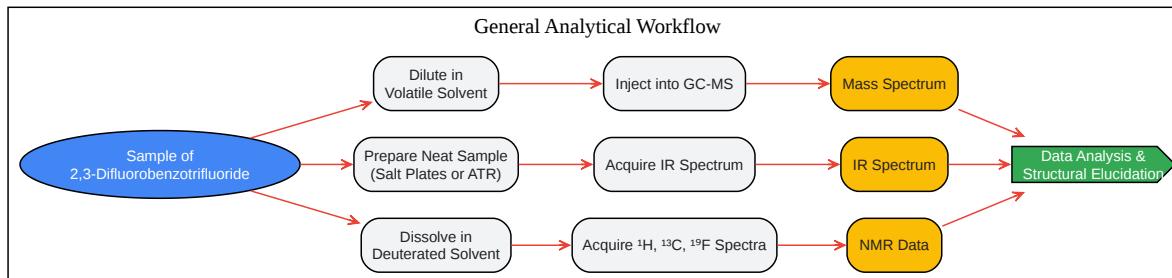
- Sample Introduction: A dilute solution of the compound in a volatile organic solvent is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Ionization: The sample is typically ionized using electron impact (EI).
- Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.

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Caption: Overview of Spectroscopic Analysis of **2,3-Difluorobenzotrifluoride**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Difluorobenzotrifluoride: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586452#spectroscopic-data-of-2-3-difluorobenzotrifluoride-nmr-ir-ms]

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